molecular formula C11H13NO4 B13549378 4-Amino-3-(oxolan-3-yloxy)benzoic acid

4-Amino-3-(oxolan-3-yloxy)benzoic acid

Cat. No.: B13549378
M. Wt: 223.22 g/mol
InChI Key: QBUDRQSYTRWLRC-UHFFFAOYSA-N
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Description

4-Amino-3-(oxolan-3-yloxy)benzoic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, featuring an amino group at the 4-position and an oxolan-3-yloxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(oxolan-3-yloxy)benzoic acid typically involves the following steps:

    Nitration: The starting material, 3-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.

    Etherification: The hydroxyl group at the 3-position is etherified with oxirane (ethylene oxide) to form the oxolan-3-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(oxolan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(oxolan-3-yloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-(oxolan-3-yloxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxolan-3-yloxy group can enhance its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the oxolan-3-yloxy group, making it less soluble.

    3-Amino-4-hydroxybenzoic acid: Contains a hydroxyl group instead of the oxolan-3-yloxy group, affecting its reactivity and solubility.

Uniqueness

4-Amino-3-(oxolan-3-yloxy)benzoic acid is unique due to the presence of both an amino group and an oxolan-3-yloxy group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4-amino-3-(oxolan-3-yloxy)benzoic acid

InChI

InChI=1S/C11H13NO4/c12-9-2-1-7(11(13)14)5-10(9)16-8-3-4-15-6-8/h1-2,5,8H,3-4,6,12H2,(H,13,14)

InChI Key

QBUDRQSYTRWLRC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=C(C=CC(=C2)C(=O)O)N

Origin of Product

United States

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